Product packaging for Cyclopentyl 2-methylphenyl ketone(Cat. No.:CAS No. 7063-66-3)

Cyclopentyl 2-methylphenyl ketone

Cat. No.: B1368623
CAS No.: 7063-66-3
M. Wt: 188.26 g/mol
InChI Key: ZJOOCSZEDQMGTQ-UHFFFAOYSA-N
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Description

Significance of Aryl Ketones in Contemporary Synthetic Chemistry

Aryl ketones are a class of organic compounds that feature a carbonyl group bonded to an aromatic ring and another organic substituent. fiveable.me These compounds are of paramount importance in modern synthetic chemistry due to their versatile reactivity and their prevalence in a wide range of biologically active molecules, pharmaceuticals, and functional materials. nih.govresearchgate.netnih.gov

The carbonyl group in aryl ketones can undergo a multitude of transformations, including reduction to secondary alcohols or alkanes, and can be a key handle for the formation of new carbon-carbon bonds through reactions like the Grignard or Wittig reaction. fiveable.meguidechem.com Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. fiveable.me

Aryl ketones serve as crucial intermediates in the synthesis of heterocyclic compounds, which are core structures in many drug molecules and natural products. nih.govresearchgate.net Their utility is further highlighted by their application in the production of fine chemicals and fragrances. fiveable.me The development of efficient methods for the synthesis of aryl ketones, such as the Friedel-Crafts acylation and various cross-coupling reactions, remains an active area of research. fiveable.meorganic-chemistry.org

Overview of Cyclopentyl 2-methylphenyl ketone as a Key Organic Synthon and Building Block

This compound serves as a key synthon and building block in organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. As a building block, this ketone provides a pre-functionalized scaffold that can be elaborated into more complex target molecules.

The primary method for the preparation of this compound is through the Friedel-Crafts acylation of 2-methylphenyl derivatives with cyclopentanecarbonyl chloride, typically using a Lewis acid catalyst. The presence of the cyclopentyl and the ortho-methylated phenyl groups introduces specific steric and electronic properties that can influence the outcome of subsequent reactions.

The carbonyl group of this compound is a key reactive site, acting as an electrophile in substitution reactions with nucleophiles to form new chemical bonds. It can also undergo oxidation and reduction reactions to yield different products. These characteristics make it a valuable intermediate for constructing more intricate molecular architectures.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 7063-66-3
Molecular Formula C13H16O
Molecular Weight 188.27 g/mol
IUPAC Name cyclopentyl(2-methylphenyl)methanone

Historical Context of Research on Analogous Ketone Structures and their Synthetic Utility

The study of aryl ketones, and by extension this compound, is rooted in the development of fundamental reactions in organic chemistry. The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, provided a foundational method for the synthesis of aryl ketones and alkylarenes through electrophilic aromatic substitution. wikipedia.orgchemistrytalk.org Initially, Friedel-Crafts alkylation was explored, but it suffered from limitations such as carbocation rearrangements and over-alkylation. masterorganicchemistry.comlibretexts.org

The subsequent development of Friedel-Crafts acylation offered a more controlled method to introduce an acyl group to an aromatic ring, which could then be reduced to an alkyl group if desired, thus overcoming some of the limitations of the alkylation reaction. chemistrytalk.orgmasterorganicchemistry.com This reaction typically employs an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comnih.gov

Research into analogous ketone structures has further expanded the synthetic chemist's toolbox. For instance, Cyclopentyl phenyl ketone, a closely related compound, is utilized as an intermediate in the synthesis of biostimulants and odor inhibitors. guidechem.com Its synthesis can be achieved through various methods, including the reaction of cyclopentylmagnesium bromide with benzonitrile (B105546) or the hydrolysis of 2-cyclopentyl benzoylacetate. google.comgoogle.com

Another analogous structure, 2-Chlorophenyl cyclopentyl ketone, serves as a crucial starting material in the synthesis of important pharmaceutical compounds. caymanchem.com The reactivity of such analogs, including trends in reduction reactions, has been a subject of study, providing valuable insights into the influence of different substituents on the phenyl ring and the nature of the alkyl group. The investigation of these and other related ketones has contributed to a deeper understanding of reaction mechanisms and has enabled the synthesis of a diverse array of complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B1368623 Cyclopentyl 2-methylphenyl ketone CAS No. 7063-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOOCSZEDQMGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642555
Record name Cyclopentyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7063-66-3
Record name Cyclopentyl(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for Cyclopentyl 2 Methylphenyl Ketone

Classical Synthetic Pathways and their Mechanistic Considerations

Traditional approaches to the synthesis of aryl ketones, including cyclopentyl 2-methylphenyl ketone, have long relied on fundamental organometallic and electrophilic aromatic substitution reactions. These methods, while robust, often have limitations in terms of regioselectivity and reaction conditions.

Grignard Reagent-Mediated Approaches to Aryl Cyclopentyl Ketones

The Grignard reaction is a cornerstone of carbon-carbon bond formation. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this typically involves the reaction of a cyclopentylmagnesium halide with a 2-methylbenzoyl derivative. A common precursor is 2-methylbenzonitrile.

The mechanism begins with the formation of the Grignard reagent, cyclopentylmagnesium bromide or chloride, by reacting the corresponding cyclopentyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com This organometallic species then acts as a potent nucleophile.

The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-methylbenzonitrile. This addition reaction forms an intermediate imine-magnesium complex. Subsequent acidic hydrolysis of this complex yields the desired this compound. google.com It is crucial to control the reaction conditions, as Grignard reagents can also react with the ketone product. masterorganicchemistry.com

ReactantsReagents & ConditionsProductYieldReference
Cyclopentyl chloride, 2-chlorobenzonitrile1. Mg, diethyl ether 2. Benzene, reflux 3. HCl, H2SO42-Chlorophenyl cyclopentyl ketone89.3%
Bromocyclopentane (B41573), Benzonitrile (B105546)1. Mg, THF, heat 2. HClCyclopentyl phenyl ketone>99% purity google.com

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. byjus.comsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.comnumberanalytics.com

To synthesize this compound via this route, toluene (B28343) would be reacted with cyclopentanecarbonyl chloride. The Lewis acid catalyst, AlCl₃, coordinates with the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is the key electrophile that attacks the electron-rich toluene ring.

The methyl group on the toluene ring is an ortho-, para-director. Therefore, the acylation can lead to a mixture of isomers: this compound (ortho-product) and cyclopentyl 4-methylphenyl ketone (para-product). chemguide.co.uklibretexts.org Due to steric hindrance from the methyl group, the para-product is typically the major isomer. libretexts.orgyoutube.com Separating these isomers can be challenging, which is a significant drawback of this method for the specific synthesis of the ortho-isomer.

Aromatic SubstrateAcylating AgentCatalystConditionsMajor Product(s)
BenzeneEthanoyl chlorideAlCl₃~60°CPhenylethanone
TolueneEthanoyl chlorideAlCl₃-4-methylacetophenone (major), 2-methylacetophenone (minor)

Hydrolysis and Decarboxylation Routes for Benzoylacetate Esters

An alternative classical approach involves the hydrolysis and subsequent decarboxylation of a β-keto ester, specifically an ethyl 2-(2-methylbenzoyl)cyclopentane-1-carboxylate.

This method starts with the acylation of a cyclopentanone (B42830) derivative or the alkylation of a benzoylacetate ester. For instance, ethyl 2-methylbenzoylacetate can be deprotonated with a base to form an enolate, which then undergoes nucleophilic substitution with a cyclopentyl halide. The resulting β-keto ester is then subjected to saponification (hydrolysis with a base like NaOH), followed by acidification and heating. chegg.com The heating promotes decarboxylation of the resulting β-keto acid, yielding this compound. A reported synthesis of cyclopentyl phenyl ketone utilizes the hydrolysis and decarboxylation of 2-cyclopentyl ethyl benzoylacetate. chemicalbook.com

Modern Catalytic Methods for Selective Synthesis

Contemporary synthetic chemistry has seen the advent of powerful catalytic methods that offer high selectivity and efficiency, often under milder conditions than classical approaches. These methods are particularly advantageous for achieving specific regioselectivity, such as the ortho-functionalization required for this compound.

Palladium-Catalyzed C-H Activation for Ortho-Functionalization

Palladium-catalyzed C-H activation has emerged as a transformative tool for the direct functionalization of C-H bonds, offering a more atom-economical approach to building molecular complexity. nih.govnih.gov For the synthesis of this compound, this strategy can be envisioned through the ortho-acylation of toluene or the ortho-alkylation of an aryl ketone.

In a ketone-directed approach, the carbonyl group of a pre-existing aryl ketone can direct the palladium catalyst to activate a specific ortho-C-H bond. rsc.org This forms a palladacycle intermediate, which can then react with a coupling partner. While direct cyclopentylation might be challenging, related C-H functionalization reactions have been extensively studied. For example, palladium catalysts have been used for the synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation. acs.org The development of a direct method for the ortho-cyclopentylation of a methyl-substituted aryl ketone would be a significant advancement.

Catalyst SystemDirecting GroupC-H Functionalization TypeReference
Pd(OAc)₂Pyridine/PyrrolidinoneAcetoxylation nih.gov
RuH₂(CO)(PPh₃)₃KetoneAlkylation with olefins rsc.org
Pd(II)α-amino acid (transient)Enantioselective arylation of cyclobutyl ketones nih.gov

Asymmetric Hydrogenation of α,β-Unsaturated Ketone Precursors for Chiral 2-Substituted Cyclopentyl Aryl Ketones

For the synthesis of chiral versions of 2-substituted cyclopentyl aryl ketones, asymmetric hydrogenation of a suitable α,β-unsaturated ketone precursor is a highly effective strategy. acs.orgacs.orgresearchgate.net This method allows for the creation of stereogenic centers with high enantioselectivity.

The precursor, a tetrasubstituted α,β-unsaturated ketone, can be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst. Iridium-based catalysts, in particular, have shown exceptional performance in the hydrogenation of challenging tetrasubstituted alkenes. acs.orgacs.orgresearchgate.netnih.gov The choice of chiral ligand is critical for achieving high diastereo- and enantioselectivity. This approach can deliver the desired chiral 2-substituted cyclopentyl aryl ketones in high yields and with excellent stereocontrol. acs.orgacs.org This methodology is valuable for accessing enantiomerically pure compounds for applications in pharmaceuticals and materials science. acs.orgresearchgate.net

Catalyst SystemSubstrate TypeProduct TypeKey Features
Iridium-basedTetrasubstituted α,β-unsaturated ketonesChiral 2-substituted cyclopentyl aryl ketonesHigh yields, excellent diastereoselectivities and enantioselectivities. acs.orgacs.org
Rhodium-basedTetrasubstituted α,β-unsaturated ketonesChiral 2-arylcyclopentyl aryl ketonesAdditive required to suppress epimerization. acs.org
Nickel-basedAlkynyl malonate esters and arylboronic acidsChiral cyclopent-2-enonesDesymmetrizing arylative cyclization. nih.govresearchgate.net
Ruthenium-basedα-substituted α,β-unsaturated ketonesChiral α-substituted secondary alcoholsHydrogenation/isomerization cascade. rsc.org

Stereoselective Synthesis of Enantiopure this compound Derivatives

Creating enantiopure derivatives, typically the chiral secondary alcohol resulting from the reduction of the ketone, is a primary focus of modern synthetic chemistry. This is achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer in excess over the other.

Chiral Catalyst Development for Enantiocontrol in Hydrogenation

The asymmetric hydrogenation of prochiral ketones is a powerful method for producing optically active secondary alcohols. nih.gov Groundbreaking work in this field has led to the development of highly efficient ruthenium catalysts. These systems typically consist of a ruthenium precursor combined with a chiral diphosphine ligand, such as BINAP, and a chiral 1,2-diamine ligand, like DPEN. nih.govyoutube.com

This dual-ligand approach creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol. nih.gov The catalyst activates molecular hydrogen and transfers it to one specific face of the ketone's carbonyl group. nih.gov These catalysts are renowned for their high activity, capable of achieving millions of turnovers, and for producing alcohols with excellent enantiomeric excess (ee), often approaching 99%. youtube.com The tolerance of these catalysts for various substrates, including aromatic ketones with ortho-substituents, makes them suitable for the synthesis of chiral derivatives of this compound. acs.org

Table 1: Performance of Chiral Ruthenium Catalysts in Asymmetric Ketone Hydrogenation
Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Turnover Number (TON)Key Features
Ru-TolBINAP/DPENSimple Aromatic Ketones>99%up to 2,400,000High activity and enantioselectivity under neutral to basic conditions. nih.gov
Ru-XylBINAP/DAIPENSimple Aromatic Ketones>99%HighEffective for a range of simple ketones. nih.gov
RuCl2[P(C6H5)3]3 / Chiral DiamineAryl Alkyl Ketones90-96%HighTolerates ortho-substituents (Me, OMe, Cl, Br) on the aryl ring. acs.org
η6-arene/TsDPEN–RuGeneral KetonesHighHighOperates under slightly acidic conditions. nih.gov

Diastereoselective Synthetic Routes to Substituted Cyclopentyl Systems

The synthesis of substituted cyclopentyl rings with precise control over the relative stereochemistry of multiple substituents is a complex task that often relies on intramolecular reactions. Cascade reactions, where a single event triggers a series of bond-forming steps, are particularly powerful for this purpose. For example, intramolecular Michael additions can establish the stereochemistry of newly formed centers relative to existing ones. beilstein-journals.org

In the context of a substituted cyclopentyl ketone, a chiral auxiliary or a pre-existing stereocenter on a precursor molecule can direct the diastereoselective cyclization or addition reactions. By carefully choosing the starting materials and reaction conditions, it is possible to favor the formation of one diastereomer over all others, leading to a highly functionalized cyclopentyl system with a defined three-dimensional structure. beilstein-journals.orgnih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale requires rigorous optimization of every step to ensure safety, efficiency, cost-effectiveness, and product quality.

Reaction Yield and Purity Optimization Strategies

Maximizing reaction yield and purity is critical. In Friedel-Crafts acylations, the choice of Lewis acid (e.g., SnCl₄ or AlCl₃) impacts selectivity and yield, presenting a trade-off between cost and performance. Careful control of the reaction work-up is also essential. For instance, quenching the reaction with hydrochloric acid requires maintaining the pH between 4 and 5 to prevent product decomposition and facilitate efficient phase separation. google.com

Purification protocols are a key area for optimization. A common strategy involves precipitating the product from the crude organic phase by adding an anti-solvent, such as methyl tert-butyl ether. google.com The resulting solid can be filtered, and the filtrate can be subjected to distillation to yield the final product as a liquid with purity often exceeding 99%. google.com

Table 2: Optimization of Friedel-Crafts Acylation for Aryl Ketone Synthesis
MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Yield (%)Purity (%)
Friedel-Crafts Acylation2-Methylphenyl + Cyclopentanecarbonyl chlorideSnCl4 or AlCl3Dichloromethane (B109758)0–2570–85>99
Dieckmann CyclizationDiesters with phenyl and cyclopentyl moietiesNaOEt or KOtBuEthanol or THFReflux (~78)60–7595–98
Direct Ketone Formation (PPA)Cyclopentanecarboxylic acid + 2-methylphenylPolyphosphoric acidNone (PPA as solvent)80–15050–6590–95

Development of Industrially Viable Protocols

For industrial production, the entire process must be robust and economical. This involves selecting cost-effective starting materials and minimizing the number of synthetic steps. google.com For example, a patented process for the related cyclopentyl phenyl ketone utilizes a Grignard reaction between bromocyclopentane and benzonitrile, which are readily available industrial chemicals. google.com

Process efficiency is enhanced through strategies like solvent recycling and the use of continuous flow reactors, which can improve heat transfer, reaction control, and throughput while reducing waste. The choice of catalyst and ligands for asymmetric processes is also critical; optimization aims to maximize the turnover number (TON) and turnover frequency (TOF), thereby minimizing the amount of expensive catalyst required. acsgcipr.org Furthermore, there is a drive to replace hazardous reagents and solvents, such as chlorinated hydrocarbons, with more environmentally benign alternatives to meet regulatory and safety standards.

Integration of Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of various chemical compounds, including this compound. humanjournals.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.comorientjchem.org Key to this approach in the context of synthesizing this compound is the careful selection of solvents and catalysts to enhance safety, improve energy efficiency, and minimize environmental impact. nih.govresearchgate.net

Solvent Selection and the Rise of Eco-Friendly Alternatives

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest portion of material use in pharmaceutical and fine chemical synthesis. nih.govresearchgate.net Traditional synthesis of aryl ketones, such as the Friedel-Crafts acylation, frequently employs halogenated solvents like dichloromethane or nitrobenzene. rsc.org However, these solvents are associated with significant environmental, health, and safety concerns, prompting researchers to seek greener alternatives. nih.gov

An ideal green solvent should exhibit low toxicity, be biodegradable, have a high boiling point to allow for a wider range of reaction temperatures, and be easily recoverable and recyclable. researchgate.netnih.gov Water, supercritical fluids, ionic liquids, and bio-derived solvents are all classes of green solvents that have been explored for various applications. nih.gov For reactions like the Friedel-Crafts acylation, which often require non-aqueous conditions, the development of hydrophobic, stable, and recoverable ether solvents has been a significant advancement.

Cyclopentyl Methyl Ether (CPME) as a Premier Green Solvent

Among the modern green solvents, Cyclopentyl Methyl Ether (CPME) has emerged as a particularly effective and environmentally sound alternative to traditional ether solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dioxane. wikipedia.orgmanufacturingchemist.com Developed by Zeon Corporation, CPME offers a unique combination of properties that make it highly suitable for syntheses such as that of this compound. manufacturingchemist.comzeon.co.jp

Key Properties and Advantages of Cyclopentyl Methyl Ether (CPME):

High Hydrophobicity: CPME has very low miscibility with water, which facilitates easy separation of the organic and aqueous phases during work-up. This simplifies product extraction and reduces the volume of wastewater generated. manufacturingchemist.comzeon.co.jp

High Boiling and Low Melting Point: With a boiling point of 106 °C and a melting point below -140 °C, CPME has a wide liquid range. wikipedia.orgmanufacturingchemist.com The high boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and reducing reaction times. manufacturingchemist.com

Stability: CPME is relatively stable under both acidic and basic conditions, a crucial feature for reactions like Friedel-Crafts acylation which utilize Lewis acid catalysts. wikipedia.orgzeon.co.jp

Resistance to Peroxide Formation: Compared to THF and other ethers, CPME forms peroxides at a much lower and slower rate, enhancing its safety profile for storage and use. manufacturingchemist.comzeon.co.jp

Energy Efficiency: The lower heat of vaporization of CPME compared to some other solvents can lead to energy savings during distillation and solvent recovery. manufacturingchemist.com

Azeotropic Dehydration: CPME forms an azeotrope with water, which can be beneficial for reactions that require the removal of water to drive the equilibrium forward. wikipedia.org

Table 1: Comparison of Properties of CPME and Other Common Ether Solvents

PropertyCPMETHF2-MeTHFDioxaneDiethyl Ether
Boiling Point (°C) 1066680.210135
Melting Point (°C) < -140-108.5-13611.8-116.3
Flash Point (°C) -1-17-1112-45
Solubility in Water ( g/100g ) 0.3Miscible14Miscible6.9
Peroxide Formation LowHighHighModerateHigh
Stability to Acids/Bases HighLowModerateHighLow

Data sourced from various chemical suppliers and publications. wikipedia.orgmanufacturingchemist.comzeon.co.jp

Research Findings in Green Acylation

Research into greener acylation reactions provides a framework for the sustainable synthesis of this compound. The primary method for its synthesis is the Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride.

Traditional vs. Green Approach for Synthesis:

Traditional Method: This typically involves using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a chlorinated solvent such as dichloromethane. youtube.comscribd.com This method, while effective, generates significant waste from the catalyst and uses environmentally harmful solvents.

Greener Approach: A greener synthesis would involve replacing the traditional solvent with CPME. The high stability of CPME under acidic conditions makes it compatible with the Lewis acids used in Friedel-Crafts reactions. zeon.co.jp Furthermore, research has focused on using solid, reusable acid catalysts like sulfated zirconia or zeolites, which can be easily filtered out and reused, minimizing waste and simplifying the purification process. researchgate.netrsc.org While specific studies on using these solid acids for this compound are not prevalent, the principles are directly applicable.

The work-up procedure can also be made greener. The high hydrophobicity of CPME allows for an efficient separation from the aqueous phase after quenching the reaction, often with just water or a mild acidic solution. manufacturingchemist.comzeon.co.jp This contrasts with water-miscible solvents like THF, which require more complex extraction procedures.

Table 2: Representative Synthetic Data for Aryl Ketone Synthesis

MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)Yield (%)Purity (%)Green Chemistry Considerations
Friedel-Crafts Acylation (Traditional) Toluene + Cyclopentanecarbonyl chlorideAlCl₃ or SnCl₄Dichloromethane0–2570–85>99Use of chlorinated solvent; stoichiometric, non-reusable catalyst.
Friedel-Crafts Acylation (Greener) Toluene + Cyclopentanecarbonyl chlorideSulfated Zirconia (solid acid)CPME80-100--Use of a recyclable catalyst and a green solvent. Expected to be high yielding based on similar reactions. rsc.org
Grignard Reaction Cyclopentylmagnesium bromide + 2-Methylbenzoyl chloride-THF or CPME0-66--CPME can replace THF for a greener process with easier work-up. wikipedia.org

Yield and purity data for the greener method are projected based on the effectiveness of similar green acylation reactions.

By integrating green chemistry principles, specifically through the strategic selection of solvents like CPME and the potential use of solid acid catalysts, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern demands of the chemical industry. humanjournals.comresearchgate.net

Reactivity and Advanced Transformations of Cyclopentyl 2 Methylphenyl Ketone

Ketone Carbonyl Group Reactivity

The carbonyl group is a key functional group that dictates a significant portion of the molecule's chemical behavior, undergoing reductive, oxidative, and nucleophilic addition reactions.

Reductive Transformations: Catalytic Hydrogenation, Wolff-Kishner, and Clemmensen Reductions

The reduction of the ketone group in Cyclopentyl 2-methylphenyl ketone to a methylene (B1212753) group (CH₂) or a secondary alcohol is a fundamental transformation. Three common methods for complete deoxygenation are catalytic hydrogenation, the Wolff-Kishner reduction, and the Clemmensen reduction.

Catalytic Hydrogenation: Aryl alkyl ketones can be reduced to the corresponding alkanes via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. libretexts.org This method can also selectively reduce the carbonyl to a secondary alcohol under milder conditions using specific catalysts like Pd(0)EnCat™ 30NP or certain single-atom palladium catalysts. nih.govacs.org For this compound, catalytic hydrogenation can yield (2-cyclopentylmethyl)toluene. However, this method is not compatible with certain functional groups on the aromatic ring, such as nitro groups, which would also be reduced. libretexts.org

Wolff-Kishner Reduction: The Wolff-Kishner reduction converts ketones to alkanes under strongly basic conditions. byjus.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. annamalaiuniversity.ac.inmasterorganicchemistry.com This method is suitable for substrates that are sensitive to acid but can be challenging for sterically hindered ketones. wikipedia.orgyoutube.com Given the steric bulk of the cyclopentyl and 2-methylphenyl groups, modified procedures, such as the Huang-Minlon modification, might be necessary to achieve efficient reduction to (2-cyclopentylmethyl)toluene. masterorganicchemistry.com

Clemmensen Reduction: The Clemmensen reduction achieves the deoxygenation of ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orgvedantu.com This method is particularly effective for aryl-alkyl ketones, making it a suitable choice for reducing this compound. annamalaiuniversity.ac.inorgoreview.comlibretexts.org The reaction is performed under strongly acidic conditions, and the substrate must be stable in this environment. libretexts.org The two-step process of Friedel-Crafts acylation followed by a Clemmensen reduction is a classic strategy for the synthesis of alkylbenzenes. wikipedia.orgorgoreview.com

Reduction MethodReagents and ConditionsProductKey Features
Catalytic HydrogenationH₂, Pd/C, heat, pressure(2-Cyclopentylmethyl)tolueneReduces carbonyl to CH₂; can be selective for alcohol formation with specific catalysts. libretexts.orgnih.gov
Wolff-Kishner Reduction1. H₂NNH₂ (Hydrazine) 2. KOH, heat (e.g., in ethylene glycol)(2-Cyclopentylmethyl)toluenePerformed under basic conditions; suitable for acid-sensitive substrates. annamalaiuniversity.ac.inwikipedia.org
Clemmensen ReductionZn(Hg), conc. HCl, heat(2-Cyclopentylmethyl)toluenePerformed under acidic conditions; highly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.comlibretexts.org

Oxidative Transformations: Formation of Carboxylic Acids and Baeyer-Villiger Oxidation

Oxidative cleavage of the ketone can lead to the formation of carboxylic acids or esters, depending on the reagents employed.

Formation of Carboxylic Acids: Strong oxidizing agents can cleave the ketone, leading to the formation of carboxylic acids. For this compound, this would likely involve breaking the bond between the carbonyl carbon and the cyclopentyl ring or the aromatic ring, yielding derivatives of benzoic acid or cyclopentanecarboxylic acid.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation converts a ketone into an ester by treatment with a peroxyacid (like m-CPBA) or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. pw.live The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migration preference is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com

For this compound, the competition is between the migration of the secondary cyclopentyl group and the aryl (2-methylphenyl) group. Based on the established migratory aptitude, the aryl group is generally expected to migrate in preference to a secondary alkyl group, unless the alkyl group is tertiary. pw.livechemistrysteps.com Therefore, the primary product would be cyclopentyl 2-methylbenzoate.

Oxidative TransformationTypical ReagentsPredicted Major ProductMechanism/Key Principle
Baeyer-Villiger Oxidationm-CPBA or other peroxyacidsCyclopentyl 2-methylbenzoateOxygen insertion adjacent to the carbonyl; regioselectivity is governed by migratory aptitude (Aryl > sec-Alkyl). organic-chemistry.orgpw.livechemistrysteps.com

Nucleophilic Addition Reactions to the Ketone Moiety

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. masterorganicchemistry.com In a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org Subsequent protonation yields an alcohol. libretexts.org

The reactivity of ketones in nucleophilic additions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. openstax.orgyoutube.com In this compound, the carbonyl carbon is attached to two relatively bulky groups: a cyclopentyl ring and a 2-methylphenyl group. This significant steric hindrance can slow down the rate of nucleophilic attack compared to less hindered ketones. libretexts.orglibretexts.org Nevertheless, a wide variety of nucleophiles, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the carbonyl to form tertiary alcohols.

Aromatic Ring Functionalization and Derivatization

The 2-methylphenyl ring provides a second site for transformations, primarily through electrophilic aromatic substitution and, with appropriate modification, cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Methylphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom on the ring. khanacademy.orglibretexts.org The position of substitution on the 2-methylphenyl ring of the ketone is directed by the two existing substituents: the methyl group (-CH₃) and the cyclopentylcarbonyl group (-C(O)C₅H₉).

Methyl Group (-CH₃): This is an alkyl group, which is an activating, ortho, para-director due to its electron-donating inductive effect.

Cyclopentylcarbonyl Group (-C(O)R): This is a ketone group, which is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.

The directing effects of these two groups are in opposition. The powerful activating effect of the methyl group will generally direct incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). The deactivating ketone group will direct to the positions meta to it (positions 4 and 6). The outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile, but substitution at positions 3 and 5 is highly probable, influenced by the strong directing power of the methyl group and steric hindrance.

Cross-Coupling Reactions for Further Aryl Modifications (e.g., Suzuki Coupling on related structures)

Modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comrwth-aachen.de These reactions typically require an aryl halide or triflate as a coupling partner. youtube.com Therefore, to utilize these methods on this compound, the aromatic ring would first need to be halogenated (e.g., brominated or chlorinated) via an electrophilic aromatic substitution reaction as described above.

For instance, if the molecule were converted to a bromo-derivative, such as (4-bromo-2-methylphenyl)(cyclopentyl)methanone, this aryl bromide could then participate in a palladium-catalyzed Suzuki coupling with a boronic acid (R-B(OH)₂) to introduce a new alkyl, aryl, or vinyl group at the position of the bromine atom. This strategy significantly expands the synthetic utility of the core structure, allowing for the construction of more complex molecules. rsc.org

Cyclopentyl Ring Transformations

The five-membered carbocyclic ring of this compound is a key site for intricate chemical modifications. These transformations can involve altering the ring size or selectively introducing new functional groups.

Ring-expansion reactions of cyclic ketones are valuable synthetic strategies for accessing larger ring systems that can be challenging to construct via direct cyclization methods. researchgate.net For cyclopentyl ketones, expansion to cyclohexanones or other six-membered rings is a plausible transformation. One of the classic methods for such expansions is the Dowd-Beckwith reaction, which proceeds through an alkoxy radical intermediate. researchgate.net While originally known for expanding cyclic ketones, recent advancements have led to the development of an interrupted Dowd-Beckwith reaction, enabling the deconstructive functionalization of cyclic ketones using electricity as a mild oxidant. researchgate.net

Another common strategy for ring expansion involves the reaction of cyclic ketones with diazomethane (B1218177) or its derivatives, often catalyzed by Lewis acids. For instance, the homologation of arylcyclobutanones with trimethylsilyldiazomethane (B103560) has been shown to yield cyclopentanones. organic-chemistry.org By analogy, this compound could potentially undergo a similar Lewis acid-catalyzed reaction with a suitable diazomethane equivalent to afford a 2-arylcyclohexanone derivative. The regioselectivity of such migrations (i.e., which bond to the carbonyl carbon migrates) can often be controlled by the choice of catalyst. organic-chemistry.org

Furthermore, photochemical reactions can induce ring-opening in bicyclic aryl ketones, suggesting that under specific photolytic conditions, the cyclopentyl ring in this compound might undergo cleavage. researchgate.net The precise nature of the products would depend on the reaction conditions and the presence of trapping agents.

Table 1: Potential Ring-Expansion Reactions of this compound

Reaction Type Reagents and Conditions Expected Product
Dowd-Beckwith Type Radical initiator (e.g., peroxide), heat or light 2-(2-methylphenyl)cyclohexanone
Diazoalkane Homologation Trimethylsilyldiazomethane, Lewis Acid (e.g., Sc(OTf)₃) 2-(2-methylphenyl)cyclohexanone silyl (B83357) enol ether

Achieving selective functionalization of the C-H bonds within the cyclopentyl ring, distant from the activating influence of the carbonyl group, presents a significant synthetic challenge. However, modern synthetic methods have made strides in this area. For instance, strategies for the γ-C-H functionalization of cyclobutyl ketones have been developed, proceeding through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C bond cleavage and functionalization. nih.govresearchgate.net A similar sequence initiated on this compound could potentially lead to functionalization at the C3 position of the cyclopentyl ring.

The direct β-functionalization of cyclic ketones has also been demonstrated through the merger of photoredox and organocatalysis. nih.gov This approach involves the generation of a β-enaminyl radical that can couple with other radical species. Applying this methodology to this compound could enable the introduction of a substituent at the C2 position of the cyclopentyl ring.

Table 2: Potential Selective Functionalization Reactions of the Cyclopentyl Moiety

Position Reaction Type Key Intermediates Potential Functional Groups
γ-position (C3) Norrish-Yang/Pd-catalyzed C-C cleavage Bicyclic alcohol Aryl, heteroaryl, alkenyl, alkynyl

This compound in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient for building molecular complexity. nih.govscribd.com Ketones are common components in many MCRs, often acting as the electrophilic partner. For example, the Passerini and Ugi reactions are well-known isonitrile-based MCRs that can utilize ketones. nih.gov It is conceivable that this compound could participate in such reactions to generate complex, peptide-like scaffolds.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are synthetically elegant and efficient. Allenic ketones have been shown to undergo multi-component reactions that proceed via a cascade process involving nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to form functionalized cyclopentenes. rsc.org While this compound is not an allenic ketone, this highlights the potential for designing cascade sequences that begin with a transformation of the ketone or the cyclopentyl ring, leading to the formation of more complex polycyclic or highly functionalized structures. For instance, an initial functionalization of the cyclopentyl ring could introduce a group that then participates in an intramolecular cascade.

Enzymatic cascade reactions are also a powerful tool in biosynthesis and can inspire synthetic strategies. nih.gov For example, some enzymatic cascades involve the oxygenation of a diketo moiety followed by a Favorskii-type rearrangement. nih.gov While this specific example requires a different substrate, it underscores the potential for biocatalytic approaches to initiate complex transformations in ketone-containing molecules.

Given the presence of the carbonyl group, this compound is a prime candidate for involvement in aldol (B89426) or Michael addition-initiated cascade reactions, which are fundamental processes in the construction of cyclic systems. researchgate.net For example, a reaction with a suitable enolate could trigger a cascade leading to a bicyclic or more complex fused-ring system.

Mechanistic Elucidation of Reactions Involving Cyclopentyl 2 Methylphenyl Ketone

Experimental Mechanistic Investigations

Experimental techniques are the bedrock of mechanistic elucidation, providing tangible evidence of reaction pathways, intermediates, and the dynamics of bond-forming and bond-breaking events.

In-situ Spectroscopic Studies of Reaction Pathways

In-situ (from Latin, meaning "in the original place") spectroscopic studies allow chemists to monitor a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. By tracking the appearance and disappearance of specific signals, researchers can identify transient intermediates that are crucial to the reaction mechanism but might be too unstable to isolate. For a reaction involving Cyclopentyl 2-methylphenyl ketone, such studies could, for example, detect the formation of an enolate or a tetrahedral intermediate following the addition of a nucleophile.

Isotopic Labeling Experiments for Elucidating Bond Cleavage and Formation (e.g., Deuterium-Labelling)

Isotopic labeling is a powerful technique used to track the fate of specific atoms throughout a chemical transformation. wikipedia.orgresearchgate.netnumberanalytics.com By replacing an atom with its heavier, non-radioactive isotope (like replacing hydrogen with deuterium (B1214612), ²H or D), chemists can pinpoint which bonds are broken and formed. wikipedia.org For instance, to study a base-catalyzed enolization of this compound, one could conduct the reaction in a deuterated solvent. The location and extent of deuterium incorporation into the product, analyzed by mass spectrometry or NMR spectroscopy, would reveal the specific protons that are removed during the reaction. This method provides unambiguous evidence for the proposed mechanism. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies measure the rate at which a reaction proceeds and how that rate is affected by changes in concentration, temperature, or catalyst. The resulting rate law provides critical insight into the composition of the transition state of the rate-determining step. For example, if a reaction rate for a process involving this compound was found to be dependent on the concentration of both the ketone and a nucleophile, it would suggest that both are involved in the slowest step of the reaction. Kinetic studies can also be combined with isotopic labeling to measure kinetic isotope effects (KIEs), which can further define the nature of transition states. While specific kinetic data for this compound are not available, studies on related compounds like cyclopentenone derivatives show how rate coefficients can be determined for reactions with radicals and how these rates are dependent on temperature and molecular structure. nih.gov

Computational Chemistry for Mechanistic Insights

Computational chemistry serves as a vital partner to experimental studies, providing a molecular-level picture of reaction pathways that can be difficult to observe directly.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net A transition state is the highest energy point on a reaction coordinate, and its structure and energy (the activation barrier) determine the rate and feasibility of a reaction. By mapping the entire energy profile of a proposed mechanism for a reaction of this compound, DFT calculations can validate experimental findings, distinguish between competing pathways, and provide a three-dimensional model of the key transition states.

Modeling of Stereoselection and Origins of Enantioselectivity

Many chemical reactions can produce multiple stereoisomers. When one stereoisomer is formed preferentially, the reaction is stereoselective. Understanding the origin of this selectivity is a major focus of mechanistic chemistry, particularly in the synthesis of chiral molecules. Computational modeling, often using DFT, is exceptionally useful for this purpose. In the context of an asymmetric reaction involving this compound, researchers can model the transition states leading to each possible stereoisomer. By comparing the calculated energies of these competing transition states, they can predict which stereoisomer will be the major product. The energy difference between the transition states can often be correlated with the experimentally observed enantiomeric or diastereomeric excess. These models can pinpoint the specific steric or electronic interactions between the substrate, reagent, and catalyst that are responsible for the observed stereochemical outcome. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent forces between molecules of this compound are crucial in understanding its physical properties and reactivity. While direct crystallographic or detailed computational studies on this specific ketone are not extensively available in the literature, a comprehensive analysis can be constructed by examining structurally analogous compounds, such as other ortho-substituted aromatic ketones and cyclopentyl derivatives.

The conformational landscape of this compound is primarily dictated by two key structural features: the rotation around the single bond connecting the carbonyl group to the 2-methylphenyl ring and the puckering of the cyclopentyl ring.

The rotation of the cyclopentylcarbonyl group relative to the 2-methylphenyl ring is influenced by the steric hindrance imposed by the ortho-methyl group. In analogous ortho-substituted acetophenones, a significant energy barrier to rotation around the aryl-carbonyl bond is observed. For instance, computational studies on similar systems suggest that the most stable conformation would likely involve the carbonyl group being oriented away from the bulky ortho-methyl group to minimize steric clash. The potential energy surface for this rotation is expected to show distinct minima and maxima, corresponding to staggered and eclipsed conformations of the carbonyl oxygen relative to the ortho-substituent. While precise values for this compound are not documented, the rotational barrier for the acetyl methyl group in acetophenone (B1666503) has been determined to be approximately 7.50 kJ/mol. rsc.org The presence of the ortho-methyl group in the target molecule would be expected to influence this barrier.

The cyclopentyl ring itself is not planar and adopts puckered conformations to alleviate torsional strain. youtube.comlibretexts.org The two most common conformations for a cyclopentane (B165970) ring are the "envelope" and "twist" (or "half-chair") forms. youtube.com In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can interconvert through a process of pseudorotation with a relatively low energy barrier. The specific puckering parameters, such as the dihedral angles within the ring, would be influenced by the substitution of the bulky 2-methylphenylcarbonyl group.

Table 1: Predicted Conformational Parameters for this compound based on Analogous Systems

ParameterPredicted Value/RangeBasis of Prediction
Phenyl-Carbonyl Dihedral AngleNon-planarSteric hindrance from ortho-methyl group, similar to other ortho-substituted ketones.
Cyclopentyl Ring ConformationEnvelope or TwistAlleviation of torsional strain, as seen in cyclopentane and its derivatives. youtube.comlibretexts.org
Rotational Barrier (Aryl-CO)> 7.5 kJ/molHigher than acetophenone due to steric hindrance from the ortho-methyl group. rsc.org

Intermolecular interactions play a significant role in the solid-state packing and solution-phase behavior of this compound. The polar carbonyl group is a key site for such interactions. Dipole-dipole interactions, arising from the partial negative charge on the carbonyl oxygen and the partial positive charge on the carbonyl carbon, are expected to be a significant cohesive force.

Furthermore, weak hydrogen bonds of the C-H···O type are likely to be present. In these interactions, a hydrogen atom attached to a carbon atom acts as the hydrogen bond donor, and the carbonyl oxygen acts as the acceptor. wikipedia.org Aromatic C-H bonds from the phenyl ring or C-H bonds from the cyclopentyl ring could participate in such interactions. The typical distance for a C-H···O interaction is generally less than 3.2 Å. wikipedia.org In the context of aromatic C-H donors, these interactions are often not linear due to the influence of other ring substituents. wikipedia.org

Table 2: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Dipole-DipoleCarbonyl Carbon (δ+)Carbonyl Oxygen (δ-)N/AMajor cohesive force in the condensed phase.
C-H···O Hydrogen BondAromatic C-H / Cyclopentyl C-HCarbonyl Oxygen< 3.2Influences crystal packing and local molecular arrangement. wikipedia.org
π-π Stacking2-Methylphenyl Ring2-Methylphenyl Ring~3.5 - 3.8Contributes to the stability of the crystal lattice.

It is important to note that while no intramolecular hydrogen bonding is expected in this compound itself, the introduction of a hydroxyl group at the ortho position of the phenyl ring in analogous compounds leads to strong intramolecular O-H···O=C hydrogen bonds, which significantly influence their conformation and properties. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Cyclopentyl 2 Methylphenyl Ketone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and two-dimensional correlation experiments, the precise connectivity of atoms and their chemical environments can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclopentyl 2-methylphenyl ketone is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-methylphenyl group and the aliphatic protons of the cyclopentyl ring.

Aromatic Protons: The protons on the 2-methylphenyl ring would appear in the downfield region, typically between 7.0 and 7.7 ppm, due to the deshielding effect of the aromatic ring current. The ortho-methyl group would likely cause a slight upfield shift for the adjacent aromatic proton compared to an unsubstituted phenyl ring. The protons would display complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

Cyclopentyl Protons: The protons of the cyclopentyl ring would resonate in the upfield region, generally between 1.5 and 3.0 ppm. The proton on the carbon attached to the carbonyl group (the α-proton) would be the most downfield of the aliphatic protons due to the electron-withdrawing nature of the carbonyl group. The remaining methylene (B1212753) protons on the cyclopentyl ring would appear as overlapping multiplets.

Methyl Protons: The methyl group attached to the phenyl ring would give rise to a singlet at approximately 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum would be that of the carbonyl carbon, expected to appear in the range of 195-205 ppm.

Aromatic Carbons: The carbons of the 2-methylphenyl ring would resonate between 125 and 140 ppm. The presence of the methyl group would influence the chemical shifts of the ortho, meta, and para carbons.

Aliphatic Carbons: The carbons of the cyclopentyl ring would appear in the upfield region of the spectrum, typically between 25 and 50 ppm. The carbon atom directly attached to the carbonyl group would be the most downfield among the aliphatic carbons.

Methyl Carbon: The methyl carbon would produce a signal at approximately 21 ppm.

To illustrate these expectations, the experimental NMR data for the analogous compounds, 2'-Methylacetophenone and Cyclopentyl phenyl ketone, are presented below.

¹H NMR Data for Analogous Compounds
CompoundProton AssignmentChemical Shift (ppm)
2'-Methylacetophenone chemicalbook.comAromatic-H7.66
Aromatic-H7.34
Aromatic-H7.23
Aromatic-H7.21
-C(=O)CH₃2.54
Ar-CH₃2.51
¹³C NMR Data for Analogous Compounds
CompoundCarbon AssignmentChemical Shift (ppm)
Cyclopentyl phenyl ketone chemicalbook.comC=O202.51
Aromatic C137.02, 132.65, 128.48
Cyclopentyl CH46.37
Cyclopentyl CH₂30.01
Cyclopentyl CH₂26.34

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing invaluable information for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify protons that are coupled to each other. For this compound, cross-peaks would be observed between adjacent aromatic protons and between neighboring protons on the cyclopentyl ring. This would allow for the assignment of the proton spin systems in both the aromatic and aliphatic parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For instance, correlations would be expected between the α-protons of the cyclopentyl ring and the carbonyl carbon, as well as the ipso-carbon of the aromatic ring. Similarly, the aromatic protons would show correlations to nearby aromatic carbons and the carbonyl carbon. The methyl protons would show a correlation to the aromatic carbon to which the methyl group is attached.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₆O), the molecular weight is 188.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group. Key expected fragments include:

Loss of the cyclopentyl radical: This would result in the formation of the 2-methylbenzoyl cation at m/z 119.

Loss of the 2-methylphenyl radical: This would lead to the cyclopentylcarbonyl cation at m/z 97.

Further fragmentation of the 2-methylbenzoyl cation: This could involve the loss of carbon monoxide (CO) to give a fragment at m/z 91, corresponding to the tolyl cation.

The mass spectrum of the related compound, 2'-methylacetophenone, shows a molecular ion at m/z 134 and a base peak at m/z 119, corresponding to the loss of a methyl radical. This supports the predicted fragmentation pathway involving cleavage at the carbonyl group.

Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonOrigin
188[C₁₃H₁₆O]⁺Molecular Ion (M⁺)
119[CH₃C₆H₄CO]⁺Loss of cyclopentyl radical
97[C₅H₉CO]⁺Loss of 2-methylphenyl radical
91[CH₃C₆H₄]⁺Loss of CO from the 2-methylbenzoyl cation

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

C=O Stretch: A strong, sharp absorption is expected in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a simple aliphatic ketone.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl and methyl groups would be observed as stronger bands just below 3000 cm⁻¹.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations would give rise to one or more medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-H Bends: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

The IR spectrum of the analogous compound Cyclopentyl phenyl ketone shows a strong carbonyl absorption, providing a good reference for the expected spectrum of the target molecule.

Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching>3000Weak to Medium
Aliphatic C-HStretching<3000Medium to Strong
C=O (Ketone)Stretching1680-1700Strong
Aromatic C=CStretching1450-1600Medium to Weak

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

This compound is a chiral molecule, with the stereocenter at the point of attachment of the cyclopentyl ring to the carbonyl group. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

The ketone chromophore in this compound will give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are dependent on the spatial arrangement of the atoms around the chromophore, and thus can be used to assign the absolute configuration (R or S).

The application of empirical rules, such as the Octant Rule for ketones, can help in predicting the sign of the Cotton effect. However, for a more reliable determination, a comparison of the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., using time-dependent density functional theory, TD-DFT) is the preferred method. This computational approach has become a standard and powerful tool in the stereochemical analysis of chiral compounds.

Chromatographic Techniques for Purity and Impurity Profiling (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of a chemical substance and for identifying and quantifying any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass spectral data for each separated component, allowing for their identification. This technique is invaluable for detecting and identifying volatile impurities that may be present from the synthesis or degradation of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the purity assessment of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water). A UV detector would be suitable for detecting the analyte as it elutes from the column, due to the presence of the aromatic chromophore. By analyzing the chromatogram, the purity of the sample can be determined by the relative area of the main peak, and the presence of any non-volatile impurities can be detected. For instance, a certificate of analysis for the related Cyclopentyl phenyl ketone shows a purity of 98.42% as determined by HPLC medchemexpress.com.

Applications of Cyclopentyl 2 Methylphenyl Ketone in Contemporary Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The structure of Cyclopentyl 2-methylphenyl ketone makes it a valuable synthon, or building block, for constructing more complex molecular architectures. Ketones are highly versatile functional groups in organic synthesis. researchgate.net The carbonyl group (C=O) in the ketone can undergo a wide array of chemical transformations, allowing chemists to introduce new functional groups and build carbon-carbon bonds.

Key reactions involving the ketone functional group include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. This can lead to the formation of alcohols (via reduction), cyanohydrins, and other intermediates.

Alpha-Functionalization: The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with electrophiles, allowing for the introduction of alkyl, acyl, and other groups at the α-position.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond (an alkene) through reaction with a phosphorus ylide. guidechem.com

The cyclopentyl ring provides a rigid, five-membered carbocyclic scaffold. This is a common structural motif in many natural products and pharmaceutical agents. nih.gov The presence of the 2-methylphenyl (o-tolyl) group introduces steric bulk and specific electronic properties that can influence the reactivity and stereoselectivity of reactions at the carbonyl center.

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates and Advanced Organic Scaffolds (Synthetic Aspect)

The synthesis of single-enantiomer (chiral) drug intermediates is a critical aspect of the pharmaceutical industry to ensure efficacy and minimize side effects. doi.org Ketones like this compound can serve as prochiral starting materials for creating chiral molecules.

Asymmetric Reduction: A key strategy is the asymmetric reduction of the carbonyl group to produce a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol is a valuable intermediate for further synthetic transformations. The ortho-methyl group on the phenyl ring can play a crucial role in directing the stereochemical outcome of such reductions by influencing how the molecule binds to the catalyst's active site.

Table 1: Potential Chiral Intermediates from this compound

Precursor Reaction Type Potential Chiral Product Significance
This compound Asymmetric Reduction (R)- or (S)-Cyclopentyl(2-methylphenyl)methanol Building block for chiral ligands, auxiliaries, or APIs.

The synthesis of complex cyclopentane (B165970) structures is an active area of research. nih.gov Organocascade processes, which form multiple bonds and stereocenters in a single operation, are efficient methods for building such complex scaffolds from simpler starting materials like functionalized cyclopentanones. nih.gov

Development of Specialty Chemicals and Advanced Materials Utilizing the Ketone Scaffold

The cyclopentanone (B42830) ring is a structural feature in certain specialty chemicals and materials. businessresearchinsights.com For instance, prostaglandins, which are potent signaling molecules, contain a cyclopentenone ring structure. google.com While this compound itself is not a prostaglandin, its scaffold can be chemically modified to create derivatives with potential applications.

The aromatic ketone moiety is also a common feature in photoinitiators used in polymer chemistry. Upon exposure to UV light, these molecules can generate reactive species that initiate polymerization reactions. The specific substitution pattern on the aromatic ring can be tuned to optimize absorption properties and reactivity.

Catalytic and Intermediate Functions in Novel Organic Transformations

In certain reaction pathways, ketones can act as more than just a starting material. While less common, the ketone itself or its derivatives can sometimes participate as intermediates in catalytic cycles. For example, in some organocatalyzed reactions, a ketone can react with a chiral amine catalyst to form a transient, reactive enamine intermediate.

More directly, this compound is a key intermediate in the synthesis of other molecules. For example, the related compound 2-chlorophenyl cyclopentyl ketone is a well-known precursor in the illicit synthesis of ketamine. nih.gov This is achieved by reacting the ketone with bromine to form an α-bromo ketone, followed by reaction with an amine and subsequent rearrangement. A similar synthetic pathway could be envisioned for derivatives of this compound.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Cyclopentyl 2-methylphenyl ketone Transformations

The transformation of this compound is an area of active research, with a significant focus on developing innovative catalytic systems to enhance efficiency, selectivity, and scope of reactions. Current synthesis primarily relies on classical methods such as Friedel-Crafts acylation using Lewis acids like aluminum chloride or stannic chloride. However, these methods often require stoichiometric amounts of catalysts and can generate significant waste.

Future research is directed towards the discovery and implementation of more advanced catalytic systems. One promising avenue is the use of heterogeneous catalysts , which offer advantages in terms of separation, reusability, and environmental impact. For instance, solid acid catalysts and supported metal catalysts are being investigated for Friedel-Crafts type reactions and other transformations of aryl ketones.

Another key area is the development of homogeneous catalysts with higher turnover numbers and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, for example, have shown great promise in the synthesis and transformation of aryl ketones. researchgate.net The development of novel phosphine (B1218219) ligands and reaction conditions can enable new modes of reactivity for this compound, such as C-H activation and functionalization of the aromatic ring or the cyclopentyl moiety.

Furthermore, photoredox catalysis is emerging as a powerful tool in organic synthesis. The use of visible light in combination with a suitable photocatalyst could enable novel transformations of this compound under mild reaction conditions, potentially leading to new derivatives that are not accessible through traditional thermal methods. nih.gov

Catalyst TypePotential Application for this compoundAdvantages
Heterogeneous Catalysts Friedel-Crafts acylation, hydrogenationsEasy separation, reusability, reduced waste
Homogeneous Catalysts Cross-coupling reactions, C-H functionalizationHigh activity and selectivity, mild reaction conditions
Photoredox Catalysts Novel derivatizations, radical reactionsMild conditions, unique reactivity, sustainable energy source

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms is a major trend in modern chemistry, offering significant advantages in terms of safety, efficiency, and scalability. rsc.orgthieme-connect.de For this compound, this represents a significant opportunity to move beyond traditional batch processing.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. rsc.org The synthesis of ketamine, a structurally related compound, has been successfully demonstrated in a three-step continuous flow process. rsc.org This provides a strong precedent for developing a similar flow synthesis for this compound, potentially starting from 2-methylbenzonitrile and a cyclopentyl Grignard reagent. A continuous flow setup could also be beneficial for subsequent transformations, such as reductions or derivatizations.

Automated synthesis platforms , which combine robotics with flow chemistry or automated batch reactors, can accelerate the discovery of new derivatives of this compound. These platforms can rapidly screen a wide range of reactants and catalysts, allowing for the efficient optimization of reaction conditions and the generation of libraries of new compounds for biological screening.

Synthesis PlatformApplication for this compoundKey Benefits
Continuous Flow Chemistry Synthesis and purificationEnhanced safety, improved yield and selectivity, scalability
Automated Synthesis High-throughput screening of derivativesRapid discovery of new compounds, efficient optimization

Exploration of New Derivatization Strategies and Functional Group Transformations

The ketone functional group and the aromatic ring of this compound offer multiple sites for derivatization, opening up possibilities for creating a wide range of new molecules with potentially interesting properties.

Future research will likely focus on exploring novel functional group transformations . Beyond the standard oxidation and reduction reactions, more advanced transformations could be explored. solubilityofthings.com For example, the conversion of the ketone to an oxime, followed by a Beckmann rearrangement, could provide access to novel lactams. The α-position to the ketone could also be a target for functionalization, for instance, through enolate chemistry or transition metal-catalyzed α-arylation or α-alkylation.

The aromatic ring is another key handle for derivatization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be used to introduce new functional groups. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to form new carbon-carbon or carbon-heteroatom bonds, respectively.

Derivatization SitePotential TransformationResulting Compound Class
Ketone Group Beckmann rearrangement of the oximeLactams
α-Position α-Arylation/AlkylationSubstituted ketones
Aromatic Ring Electrophilic substitution, Cross-couplingFunctionalized aryl ketones

Advanced Computational Design for Property Prediction and Reaction Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the discovery of new reactions. For this compound, computational methods can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of the molecule, which can influence its reactivity. It can also be used to model reaction mechanisms and predict the activation energies of different reaction pathways, thereby aiding in the selection of optimal catalysts and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives of this compound. By correlating the structural features of a series of compounds with their measured activity, these models can guide the design of new molecules with enhanced potency or selectivity.

Machine learning and artificial intelligence are also poised to play a significant role. These tools can be used to screen large virtual libraries of compounds, predict their properties, and even propose novel synthetic routes. foodnhealth.org This can significantly accelerate the discovery and development of new compounds based on the this compound scaffold.

Computational MethodApplication for this compoundOutcome
Density Functional Theory (DFT) Conformational analysis, reaction mechanism studiesUnderstanding of reactivity, catalyst design
QSAR Prediction of biological activityDesign of more potent derivatives
Machine Learning/AI Virtual screening, retrosynthesisAccelerated discovery of new compounds and synthetic routes

Furthering Sustainable and Eco-Friendly Synthetic Methodologies for this compound Production

The development of sustainable and environmentally friendly synthetic methods is a critical goal for the chemical industry. For the production of this compound, there are several avenues for improvement.

One key area is the replacement of hazardous reagents and solvents. For example, the use of greener solvents in Friedel-Crafts acylation is being explored. Research into catalytic methods that utilize more benign reagents is also a priority. For instance, the use of catalytic amounts of a recyclable catalyst instead of stoichiometric amounts of a Lewis acid would be a significant improvement.

The development of atom-economical reactions is another important aspect of green chemistry. Reactions that incorporate all or most of the atoms of the reactants into the final product are highly desirable. For the synthesis of this compound, exploring alternative synthetic routes that have higher atom economy than the traditional Friedel-Crafts acylation could be a fruitful area of research.

Finally, the use of renewable feedstocks is a long-term goal for sustainable chemistry. While currently derived from petrochemical sources, future research could explore the synthesis of this compound or its precursors from biomass-derived starting materials. foodnhealth.org

Sustainability ApproachApplication to this compound ProductionEnvironmental Benefit
Green Solvents and Reagents Replacement of chlorinated solvents and stoichiometric Lewis acidsReduced toxicity and waste
Atom-Economical Reactions Development of new synthetic routesMinimized byproduct formation
Renewable Feedstocks Synthesis from biomass-derived precursorsReduced reliance on fossil fuels

Q & A

Q. What are the optimal synthetic routes for Cyclopentyl 2-methylphenyl ketone, and how can purity be ensured?

The synthesis often involves Friedel-Crafts acylation or Grignard reactions. For example, Grignard reagents (e.g., cyclopentylmagnesium bromide) reacting with 2-methylbenzoyl chloride yield the ketone. Purity is ensured via column chromatography and spectroscopic validation (e.g., 1^1H NMR, GC-MS). Impurity profiling, as seen in o-chlorophenyl cyclopentyl ketone synthesis, highlights the need for monitoring by-products like unreacted intermediates or oxidation products .

Q. How can this compound be characterized structurally and functionally?

Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR for confirming substituent positions (e.g., cyclopentyl vs. methylphenyl groups).
  • Chromatography : HPLC or GC-MS to assess purity (>98% typically required for research-grade compounds).
  • Thermal analysis : Melting/boiling points (e.g., boiling point ~140–160°C under reduced pressure) .

Q. What are the reactivity trends of this compound in reduction reactions?

Kinetic studies on similar cycloalkyl phenyl ketones (e.g., cyclopentyl phenyl ketone) show reduced reactivity with NaBH₄ compared to acetophenone (relative rate 0.36 at 0°C). Steric hindrance from the cyclopentyl group slows nucleophilic attack, necessitating longer reaction times or elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights exist for C(CO)–C bond cleavage in this compound?

Advanced oxidation studies using catalysts like N-doped carbon nanosheets reveal radical-mediated pathways. For cyclopentyl phenyl ketone, β-C hydrogen abstraction generates R–O˙ radicals, leading to ester products. Substrates with β-H require milder conditions compared to fully substituted analogs .

Q. How can impurity profiles distinguish synthesis pathways for this ketone?

By analyzing by-products (e.g., residual Grignard reagents, incomplete acylation intermediates) via LC-MS or 19^19F NMR (if fluorinated reagents are used). For example, o-chlorophenyl cyclopentyl ketone synthesis leaves traces of chlorinated by-products, identifiable via mass fragmentation patterns .

Q. What computational models predict the conformational stability of this compound?

Density Functional Theory (DFT) calculations assess steric and electronic effects. The cyclopentyl group introduces torsional strain, influencing reactivity in nucleophilic additions. Comparative studies with cyclohexyl analogs show lower activation energies due to reduced ring strain .

Q. How do enzymatic cyclization strategies apply to related ketones?

Enzymes like ScyC catalyze cyclopentane formation via decarboxylation-driven mechanisms in scytonemin biosynthesis. While not directly studied for 2-methylphenyl derivatives, such enzymatic routes suggest potential for bio-inspired synthesis of strained cyclic ketones .

Q. What advanced analytical techniques resolve data contradictions in degradation studies?

Conflicting degradation rates may arise from solvent polarity or catalyst surface heterogeneity. In situ FTIR or EPR spectroscopy can track radical intermediates, while isotopic labeling (e.g., 13^{13}C at the carbonyl group) clarifies bond cleavage pathways .

Methodological Tables

Q. Table 1: Comparative Reactivity of Cycloalkyl Phenyl Ketones with NaBH₄ (0°C)

KetoneRelative Rate Constant
Acetophenone1.00
Cyclopentyl phenyl0.36
Cyclohexyl phenyl0.25
Data from kinetic studies .

Q. Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆O
Molecular Weight196.25 g/mol
Boiling Point140–160°C (0.54 kPa)
SolubilityChloroform, ethyl acetate
Derived from analogs .

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